molecular formula C16H22O4 B3051633 4-(Nonanoyloxy)benzoic acid CAS No. 35179-36-3

4-(Nonanoyloxy)benzoic acid

Cat. No.: B3051633
CAS No.: 35179-36-3
M. Wt: 278.34 g/mol
InChI Key: RPVXVXVYQAUIQJ-UHFFFAOYSA-N
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Description

4-(Nonanoyloxy)benzoic acid is an organic compound with the molecular formula C16H22O4 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a nonanoyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Nonanoyloxy)benzoic acid typically involves the esterification of benzoic acid with nonanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as recrystallization, are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Nonanoyloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoquinone derivatives.

    Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Benzoquinone derivatives.

    Reduction: 4-(Nonanoyloxy)benzyl alcohol.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

4-(Nonanoyloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Nonanoyloxy)benzoic acid involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid and nonanoic acid, which can then participate in further biochemical pathways. The aromatic ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

    Benzoic Acid: The parent compound, which lacks the nonanoyloxy group.

    4-(Octanoyloxy)benzoic Acid: Similar structure but with an octanoyloxy group instead of nonanoyloxy.

    4-(Decanoyloxy)benzoic Acid: Similar structure but with a decanoyloxy group instead of nonanoyloxy.

Uniqueness: 4-(Nonanoyloxy)benzoic acid is unique due to the specific length of its nonanoyloxy group, which can influence its solubility, reactivity, and interactions with biological molecules. This makes it distinct from other similar compounds and suitable for specific applications in research and industry.

Properties

IUPAC Name

4-nonanoyloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-2-3-4-5-6-7-8-15(17)20-14-11-9-13(10-12-14)16(18)19/h9-12H,2-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVXVXVYQAUIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393685
Record name Benzoic acid, 4-[(1-oxononyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35179-36-3
Record name Benzoic acid, 4-[(1-oxononyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Four point five grams of 4-hydroxy benzoic acid were dissolved with a mixed solvent of 5 ml of pyridine and 30 ml of carbon tetrachloride. 3.7 g of nonanic acid chloride was dropped into the mixture solution with refluxing for three hours, a small amount of water was added to the residue removed the solvent from the refluxing solution to decompose unreacted nonanic chloride. Then 4-octylcarbonyloxy benzoic acid (C) was obtained after washing methanol. (C) was dispersed in 20 ml of carbon tetrachloride, after adding 5 ml of thionyl chloride, the mixture was refluxed for three hours to obtain 6.5 g of 4-octylcarbonyloxybenzoic acid chloride. 1.5 g of (D) was dissolved with 80 ml of carbon tetrachloride and 10 ml of pyridine and then cooled 1.7 g of (B) was added to this solution with stirring under ice-cooled condition and the mixture was allowed to stand overnight to precipitate crystals. Following separation of produced crystals and reduction of solvents, the residue was purified by passing through a silica-gel column to obtain crude crystals of (A). Crude (A) was recrystallized with ethyl acetate. Purified (A) was smectic liquid crystal compound having SC* phase. The phase transition points of (A) were shown in table 4. (A) showed a large spontaneous polarization up to 109 nC/cm2 by Sawyer-Tower method described in example 1. When applied a voltage with a square wave to (A), electro-photo-effects of clear contrast and high speed response were observed.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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